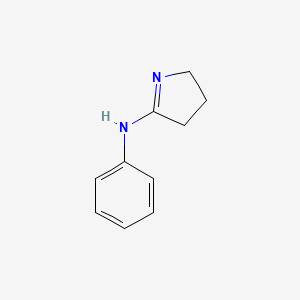

N-phenyl-3,4-dihydro-2H-pyrrol-5-amine

Description

Contextualization within Heterocyclic Chemistry and Cyclic Amidines

N-phenyl-3,4-dihydro-2H-pyrrol-5-amine belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, it is a derivative of pyrrole (B145914), a five-membered aromatic heterocycle, in a partially saturated form. ontosight.ai The core structure, 3,4-dihydro-2H-pyrrol-5-amine, is a five-membered ring containing one nitrogen atom.

Functionally, this compound is classified as a cyclic amidine. Amidines are organic compounds with the general structure RC(NR)NR₂, making them imine derivatives of amides. researchgate.net In this compound, the amidine functional group is incorporated into the pyrroline (B1223166) ring. Cyclic amidines are notable for their basicity, which is significantly higher than that of their acyclic amide counterparts. This increased basicity arises from the ability of the positive charge to be delocalized across both nitrogen atoms upon protonation, forming a stabilized amidinium ion. clockss.org The synthetic utility of heterocyclic amidines is extensive, as they serve as valuable synthons for the creation of polycyclic heterocyclic systems. clockss.org

Research Significance of the Dihydro-2H-pyrrol-5-amine Scaffold in Synthetic Methodologies

The dihydro-2H-pyrrol-5-amine scaffold and its derivatives, such as pyrrolinones and other substituted pyrrolidines, are recognized as important building blocks in organic synthesis. beilstein-journals.org These scaffolds are present in numerous natural products and synthetic compounds with a wide range of biological activities. beilstein-journals.org The versatility of this structural core makes it a target for the development of novel synthetic methodologies, including multicomponent reactions that allow for the efficient construction of complex molecules from simple starting materials. beilstein-journals.orgresearchgate.net

Research into related structures, such as 1,5-dihydro-2H-pyrrol-2-ones, highlights the importance of this class of heterocycles in medicinal chemistry. beilstein-journals.org The development of efficient, environmentally friendly, and atom-economical methods to synthesize these scaffolds is an active area of research. researchgate.net The dihydro-2H-pyrrol-5-amine core, with its dual imino and amine functional groups, offers multiple points for chemical modification, making it a versatile intermediate for creating diverse molecular libraries. This reactivity allows for its use in the synthesis of more complex nitrogen-containing heterocycles, such as imidazoles and fused-ring systems. nih.gov

Overview of this compound and Related Structural Motifs

This compound, identified by the CAS number 1199-80-0, is a specific derivative of the dihydro-2H-pyrrol-5-amine scaffold. guidechem.com The addition of a phenyl group to the exocyclic nitrogen atom significantly influences the molecule's electronic properties and steric profile.

The parent compound, 3,4-dihydro-2H-pyrrol-5-amine, is a foundational structure from which a vast number of derivatives can be synthesized. Its chemical properties have been documented, providing a baseline for understanding more complex analogues. nih.gov

Below is a data table summarizing some of the computed properties of the parent scaffold, 3,4-dihydro-2H-pyrrol-5-amine.

| Property | Value |

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol |

| IUPAC Name | 3,4-dihydro-2H-pyrrol-5-amine |

| InChIKey | NJBMZYSKLWQXLJ-UHFFFAOYSA-N |

| SMILES | C1CC(=NC1)N |

| XLogP3 | -0.9 |

| Data sourced from PubChem CID 12778904. nih.gov |

The hydrochloride salt of the parent compound is also commonly used to enhance stability. Structural analogues include compounds with different substituents on the pyrroline ring or the exocyclic amine. For instance, N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine is a related structure designed to improve solubility. Other related motifs include fused-ring systems where the pyrrole ring is combined with other heterocyclic structures like pyrimidine (B1678525) or pyridine, often explored for applications in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRARGHXCLHSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine and Its Advanced Derivatives

Direct Cyclization Approaches to the Dihydro-2H-pyrrole Core

Direct cyclization methods provide a foundational route to the 3,4-dihydro-2H-pyrrole core structure. These strategies typically involve the formation of the five-membered ring from acyclic precursors through intramolecular reactions.

Reactions of Amines with Carbonyl Precursors

A classic and widely utilized method for the synthesis of N-substituted pyrroles and their dihydro derivatives is the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline (B41778), under neutral or weakly acidic conditions. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the dihydro-2H-pyrrole ring. The use of a weak acid, like acetic acid, can accelerate the reaction. organic-chemistry.org

For the synthesis of N-phenyl-3,4-dihydro-2H-pyrrol-5-amine, a suitable γ-ketoester or a related 1,4-dicarbonyl equivalent would react with aniline. The initial attack of the aniline nitrogen on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration, leads to the formation of the desired product. Various catalysts, including protic acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnBr₂, BF₃·Et₂O, Sc(OTf)₃), can be employed to facilitate this transformation. alfa-chemistry.comresearchgate.net Solvent-free conditions have also been shown to be effective, offering a more environmentally friendly approach. researchgate.net

| Catalyst | Reaction Conditions | Precursors | Product | Yield (%) |

| Acetic Acid | Weakly acidic | 1,4-dicarbonyl compound, Aniline | N-phenyl-dihydropyrrole | Good |

| Sc(OTf)₃ | Solvent-free, 1 mol% catalyst | 1,4-dicarbonyl compound, Aniline | N-phenyl-dihydropyrrole | 89-98 |

| Iron(III) Chloride | Aqueous | 2,5-dimethoxytetrahydrofuran, Aniline | N-phenylpyrrole | Good to Excellent |

Cyclization of Homopropargylic Amines via Cascade Reactions

The intramolecular cyclization of homopropargylic amines presents another effective route to the dihydro-2H-pyrrole core. This method often utilizes transition metal catalysts, such as silver(I) or gold(I), to activate the alkyne moiety towards nucleophilic attack by the amine. organic-chemistry.org

Silver(I) catalysts, for example, can promote the cyclization of N-propargylic amides in the presence of an acid like acetic acid. researchgate.net Similarly, gold(I)-catalyzed intramolecular hydroamination of alkenes and alkynes has been developed as a mild and efficient method for constructing nitrogen heterocycles. organic-chemistry.orgnih.gov The reaction proceeds through the activation of the carbon-carbon triple bond by the gold(I) catalyst, followed by the intramolecular attack of the amine nitrogen. This leads to the formation of the five-membered ring. The choice of ligands on the gold(I) catalyst can influence the efficiency and selectivity of the reaction. rsc.org

| Catalyst | Reaction Type | Substrate | Product | Key Features |

| Ag(I) | Intramolecular Cyclization | N-propargylic amide | Dihydropyrrole | Mild conditions, requires acid co-catalyst |

| Au(I) | Intramolecular Hydroamination | Homopropargylic amine | Dihydropyrrole | High efficiency, mild conditions |

Acid-Promoted Ring Closure for N-Substituted Dihydro-2H-pyrrol-5-amines

Acid-promoted ring closure reactions provide a direct pathway to N-substituted 3,4-dihydro-2H-pyrrol-5-amines, also known as 2-amino-1-pyrrolines. These reactions typically involve the cyclization of γ-amino ketone precursors. The presence of an acid catalyst facilitates the intramolecular condensation between the amine and the ketone, leading to the formation of the cyclic imine.

Brønsted acids can catalyze the cyclization of aminodiazoesters, which can be precursors to the desired γ-amino ketones. frontiersin.orgresearchgate.net The reaction proceeds under metal-free conditions and can be promoted by environmentally friendly catalysts like silica-supported perchloric acid. frontiersin.org This method allows for the synthesis of various N-heterocycles under mild conditions.

Multicomponent Reaction Strategies for Functionalized Pyrrole (B145914) and Dihydropyrrole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.netrsc.org These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery and other applications.

Enaminone-Mediated Approaches to Pyrrole-3-carboxamide Derivatives

Enaminones are versatile building blocks in the synthesis of heterocyclic compounds, including pyrroles and their derivatives. scielo.brresearchgate.net In multicomponent reactions, enaminones can act as key intermediates that undergo further reactions to form the pyrrole ring.

One common strategy involves the Michael addition of an enaminone to an electron-deficient alkene, such as a nitrostyrene (B7858105). researchgate.net The resulting adduct can then undergo cyclization and elimination to form a highly substituted pyrrole. For the synthesis of pyrrole-3-carboxamide derivatives, a four-component reaction involving two equivalents of a primary amine, diketene, and a nitrostyrene can be employed. researchgate.net The in-situ generated β-ketoamide reacts with a second molecule of the amine to form an enaminone, which then participates in the cascade reaction.

| Reaction Type | Reactants | Intermediate | Product |

| Four-component | Primary amine (2 equiv.), Diketene, Nitrostyrene | Enaminone | Pyrrole-3-carboxamide |

| Three-component | β-dicarbonyl compound, Arylglyoxal, Ammonium acetate (B1210297) | β-enaminone | 4-Hydroxy-5-arylpyrrole |

Formal (3+2)-Cycloadditions involving 2H-Azirines and Enones

Formal (3+2)-cycloaddition reactions involving 2H-azirines as three-atom synthons provide a modern and efficient route to Δ¹-pyrrolines, which are tautomers of 3,4-dihydro-2H-pyrrol-5-amines. These reactions can be promoted by various means, including photoredox catalysis and Lewis acids. nih.govresearchgate.net

Visible-light-promoted [3+2] cycloadditions of 2H-azirines with electron-deficient alkenes like enones have been developed as a green and powerful method. acs.org The reaction is often initiated by a photocatalyst that, upon irradiation, facilitates the ring-opening of the 2H-azirine to a vinyl nitrene intermediate, which then undergoes cycloaddition with the enone. This approach allows for the construction of highly substituted pyrrolines under mild conditions. Lewis acids, such as ZnCl₂, can also catalyze the [3+2] cycloaddition of 2H-azirines with various partners. researchgate.net

| Promotion Method | Reactants | Key Intermediate | Product |

| Visible Light Photoredox Catalysis | 2H-Azirine, Enone | Vinyl Nitrene | Δ¹-Pyrroline |

| Lewis Acid Catalysis (e.g., ZnCl₂) | 2H-Azirine, Dipolarophile | Azomethine Ylide | Pyrroline (B1223166) derivative |

Copper-Catalyzed Cyclization Pathways

Copper-catalyzed reactions represent a significant avenue for the synthesis of N-heterocycles, including pyrrolidine (B122466) derivatives. These methods are valued for their efficiency and tolerance of various functional groups. Copper(II) triflate (Cu(OTf)₂) has been utilized as a catalyst in multicomponent coupling reactions to produce complex heterocyclic systems. For instance, a microwave-assisted protocol at 80°C can yield furoquinoxalines from o-phenylenediamine, keto esters, and alkynes. The mechanism involves the formation of an imine intermediate, which then reacts with a copper-acetylide species to form a propargylamine. This intermediate undergoes a 5-endo-dig cyclization, followed by oxidation to furnish the final product.

In other applications, copper(I) iodide (CuI) facilitates nucleophilic addition followed by C-N coupling reactions. One such example is the synthesis of indole-fused quinazolinones from 2-(2-bromoaryl)indoles and aryl isocyanates, conducted under microwave irradiation at 130°C. These examples highlight the versatility of copper catalysts in promoting cyclization cascades that are fundamental to the construction of complex heterocyclic scaffolds related to the pyrrolidine core.

Strategic Derivatization from Parent Dihydro-2H-pyrrol-5-amine and Related Pyrrolidines

The parent 3,4-dihydro-2H-pyrrol-5-amine serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems and substituted pyrrolidines.

The introduction of aryl substituents onto the pyrrolidine ring is a key strategy for modifying the properties of the parent compound. Palladium-catalyzed carboamination reactions have been developed for the synthesis of N-aryl-2-allyl pyrrolidines. This method involves the reaction of γ-(N-arylamino)alkenes with vinyl bromides, yielding trans-2,3- and cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. Furthermore, tandem N-arylation/carboamination sequences allow for the one-pot synthesis of these compounds from simpler precursors like primary γ-amino alkenes, aryl bromides, and vinyl bromides.

Another approach involves multicomponent reactions. For example, substituted N-aryl-pyrrolidines can be prepared via intramolecular Michael addition. This process starts with the formation of an amino nitrile from an aldehyde, an amine, and trimethylsilyl (B98337) cyanide, which is then reacted with methyl acrylate (B77674) in the presence of a tributylphosphine (B147548) catalyst.

The pyrrolo[1,2-a]imidazole scaffold can be constructed by the annulation of an imidazole (B134444) ring onto the pyrrole framework. nih.gov A common method involves the condensation of 3,4-dihydro-2H-pyrrol-5-amine with α-halocarbonyl compounds, such as 2-bromo ketones. nih.gov This reaction, typically performed in ethyl acetate at room temperature, leads to the formation of 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov However, this approach does not always result in high yields. nih.gov For instance, the reaction with a pyridyl bromo ketone in DMF in the presence of sodium carbonate gave the isomeric 2-substituted product in only a 14% yield. nih.gov

Alternative strategies for synthesizing the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core include a cascade of [3+2] cycloaddition and oxidative aromatization reactions. nih.gov The reaction of phenacyl azides with L-proline in refluxing toluene (B28343) can produce the target products in high yields. nih.gov

The fusion of a pyrrolidine ring with a pyrimidine-dione system creates a class of compounds known as pyrrolopyrimidines, which are of significant interest in medicinal chemistry. One synthetic route to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. This process is typically preceded by a Sonogashira reaction to introduce the alkyne moiety onto the uracil (B121893) core.

Another powerful method is the cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones, promoted by an iodine/DMSO system. researchgate.net This one-pot reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening to afford pyrrolo[2,3-d]pyrimidine derivatives in good yields. researchgate.net Similarly, a one-pot reaction involving aminouracil derivatives, phenylglyoxal, and 2-hydroxy-1,4-naphthoquinone (B1674593) can be employed to synthesize pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones. researchgate.net

The table below summarizes the synthesis of various pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and substituted aurones. researchgate.net

| Product ID | Aurone Substituent (R¹) | Aurone Substituent (R²) | Yield (%) |

|---|---|---|---|

| 3a | H | H | 99 |

| 3b | H | 4-Me | 96 |

| 3c | H | 4-F | 98 |

| 3d | H | 4-Cl | 97 |

| 3e | H | 4-Br | 92 |

| 3f | 4-Cl | H | 95 |

| 3g | 5-Br | H | 93 |

| 3h | H | 4-tBu | 90 |

Reductive amination is a highly effective method for forming C-N bonds and is particularly useful for synthesizing N-aryl-substituted pyrrolidines from diketones and anilines. rsc.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. rsc.org

A practical approach utilizes an iridium-catalyzed transfer hydrogenation reaction. rsc.org In this system, a diketone is reacted with an aniline using formic acid as a hydrogen donor. This successive reductive amination process furnishes the N-aryl-substituted pyrrolidine in good to excellent yields under relatively mild conditions (80 °C). rsc.org This method avoids the need for expensive and stoichiometric hydride or silane (B1218182) reducing agents. rsc.org

The scope of this iridium-catalyzed reductive amination is broad, accommodating various substituents on both the aniline and the diketone. rsc.org

| Entry | Diketone | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,5-Hexanedione | Aniline | 2,5-Dimethyl-1-phenylpyrrolidine | 95 |

| 2 | 2,5-Hexanedione | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2,5-dimethylpyrrolidine | 92 |

| 3 | 2,5-Hexanedione | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethylpyrrolidine | 96 |

| 4 | 2,5-Hexanedione | 4-Bromoaniline | 1-(4-Bromophenyl)-2,5-dimethylpyrrolidine | 98 |

| 5 | 2,5-Hexanedione | p-Toluidine | 2,5-Dimethyl-1-(p-tolyl)pyrrolidine | 93 |

| 6 | 2,5-Hexanedione | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethylpyrrolidine | 94 |

| 7 | 3,4-Dimethyl-2,5-hexanedione | Aniline | 1-Phenyl-2,3,4,5-tetramethylpyrrolidine | 85 |

| 8 | 1,4-Diphenyl-1,4-butanedione | Aniline | 1,2,5-Triphenylpyrrolidine | 80 |

Advanced Catalytic Systems in this compound Synthesis

The synthesis of N-aryl pyrrolidines has benefited significantly from the development of advanced catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions.

Iridium-Based Catalysts: As discussed, iridium complexes are highly effective for transfer hydrogenation reactions, enabling the successive reductive amination of diketones with anilines using formic acid as a green hydrogen donor. rsc.org This approach provides a practical route to N-aryl-substituted pyrrolidines. rsc.org

Palladium-Based Catalysts: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-N and C-C bond formation. Palladium-catalyzed carboamination and tandem N-arylation/carboamination reactions provide a modular and diastereoselective synthesis of N-aryl-2-allyl pyrrolidines from simple, readily available starting materials. sigmaaldrich.com

Other Transition Metal Catalysts:

Cobalt: Co₂(CO)₈ has been shown to catalyze the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines under hydrosilylation conditions.

Nickel: A synergistic combination of a nickel catalyst and benzaldehyde (B42025) enables the C(sp³)-H alkylation and arylation of amides, providing another route to functionalized pyrrolidine precursors.

These advanced catalytic systems represent the forefront of pyrrolidine synthesis, offering powerful tools for the construction of this compound and its derivatives with high levels of control and efficiency. rsc.orgsigmaaldrich.com

Role of Acid Catalysis (e.g., Phosphoric Acid Derivatives)

Acid catalysis plays a fundamental role in the synthesis of pyrrole and dihydropyrrole structures, primarily through the Paal-Knorr synthesis and related condensation reactions. pharmaguideline.comwikipedia.org This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline, to form the heterocyclic ring. pharmaguideline.com

Phosphoric acid has been identified as a particularly effective catalyst for this transformation. It facilitates the cyclization of 1,4-dicarbonyl compounds to yield a broad range of pyrrole derivatives. researchgate.net The advantages of using phosphoric acid include its low cost, the simplicity of the experimental setup which can be performed under an air atmosphere, and the excellent yields often achieved. researchgate.net Research has demonstrated that as little as 5% phosphoric acid can efficiently catalyze the Paal-Knorr synthesis to produce even synthetically challenging tetra- and penta-substituted pyrroles. researchgate.net

The mechanism involves the protonation of a carbonyl group by the acid catalyst, which activates it for nucleophilic attack by the amine. This is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the aromatic or partially saturated pyrrole ring. Phosphoric acid has also been utilized in the synthesis of more complex structures like 4-acylpyrrole-2-carboxylic esters and dipyrryl ketones from mixed anhydrides, showcasing its versatility in pyrrole chemistry. acs.org

Transition Metal Catalysis (e.g., Palladium, Indium) in Complex Pyrrole Functionalization

Transition metals are instrumental in the synthesis of advanced and highly functionalized pyrrole derivatives, moving beyond the classical construction of the core ring to enable intricate modifications. Palladium and indium are two such metals that have been extensively used to catalyze a wide array of transformations.

Palladium (Pd) Catalysis: Palladium catalysts are renowned for their ability to mediate a diverse range of cross-coupling and C-H functionalization reactions on the pyrrole nucleus. These methods allow for the direct introduction of aryl, alkyl, and other functional groups onto pre-formed pyrrole rings, providing access to complex derivatives. dicp.ac.cnresearchgate.netnih.gov

Key palladium-catalyzed reactions include:

Direct C-H Arylation: This allows for the formation of C-C bonds by coupling pyrroles with aryl halides or their equivalents, enabling the synthesis of tri-, tetra-, and even penta-substituted pyrroles. researchgate.netnih.gov

Enantioselective C-H Functionalization: By using chiral ligands in conjunction with a palladium catalyst, it is possible to achieve asymmetric C-H functionalization, leading to the synthesis of optically active pyrrole derivatives with high enantioselectivity. dicp.ac.cn

Carbonylative Approaches: Palladium iodide-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols provides a novel route to functionalized pyrrole-3-carboxylic esters. nih.gov

[4+1] Annulation: Palladium-catalyzed decarboxylative annulation of cyclic carbonates and amines offers a modular synthesis of highly functionalized pyrroles under mild, open-to-air conditions. acs.org

Indium (In) Catalysis: Indium(III) salts, such as InCl₃ and InBr₃, have emerged as effective and environmentally friendly catalysts for pyrrole synthesis. acs.orgbohrium.comscispace.com They are particularly useful in promoting intramolecular cyclizations and Paal-Knorr type reactions, often under solvent-free conditions. acs.orgscispace.com

Notable indium-catalyzed syntheses include:

Intramolecular Cyclization of Homopropargyl Azides: Indium(III) catalysts efficiently promote the 5-endo-dig intramolecular cyclization of homopropargyl azides to produce a variety of substituted pyrroles in good yields. acs.orgbohrium.comnih.gov

Paal-Knorr Synthesis: Indium(III) salts catalyze the direct condensation of γ-diketones and amines at room temperature under solvent-free conditions, providing N-substituted pyrroles in excellent yields with simple work-up procedures. scispace.com

The following table provides a comparative overview of these catalytic systems.

| Catalyst System | Reaction Type | Key Features |

| Phosphoric Acid | Paal-Knorr Condensation | Inexpensive, simple setup, high yields, suitable for multi-substituted pyrroles. researchgate.net |

| Palladium | C-H Functionalization, Cross-Coupling, Annulation | High versatility, enables complex functionalization, potential for enantioselectivity. dicp.ac.cnresearchgate.netacs.org |

| Indium | Intramolecular Cyclization, Paal-Knorr Condensation | Environmentally friendly, often solvent-free, high yields, simple procedures. acs.orgscispace.com |

Diastereoselective and Stereoselective Syntheses of Dihydro-2H-pyrrole-5-amine Derivatives

The control of stereochemistry is paramount in modern organic synthesis, as the specific three-dimensional arrangement of atoms in a molecule dictates its biological and material properties. The pyrrolidine ring, the saturated core of the dihydropyrrole system, can possess multiple stereogenic centers, making stereocontrolled synthesis a significant challenge and an area of active research. nih.gov

A noteworthy advancement in this area is the development of a one-pot, three-step approach to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method successfully establishes three contiguous stereocenters with high levels of diastereoselectivity, starting from commercially available materials. nih.govresearchgate.net

Control of Stereochemistry in Pyrrolidine Ring Formation

Achieving stereocontrol in the formation of the five-membered pyrrolidine ring is often accomplished through catalytic asymmetric reactions. One of the most powerful and versatile methods is the catalytic asymmetric 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles (typically alkenes). nih.govrsc.org This reaction allows for the construction of the pyrrolidine ring and the simultaneous, controlled installation of multiple stereocenters. The stereochemical outcome (both relative and absolute) can be dictated by the choice of a chiral catalyst, which is often a metal complex with a chiral ligand.

In the context of 5-amino-3,4-dihydro-2H-pyrrole derivatives, a metal-free, one-pot strategy has been developed that controls the stereochemistry across three new centers. nih.govresearchgate.net The sequence involves a series of transformations where the stereochemical information is effectively transferred and relayed through the intermediates. This approach highlights that stereocontrol is not limited to metal-catalyzed cycloadditions but can also be achieved through carefully designed sequential reactions.

The formation of the pyrrolidine ring from acyclic precursors requires precise control over cyclization to produce optically pure derivatives. mdpi.com Iron dipyrrinato complexes, for example, have been used to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines via C-H amination, where the catalyst structure is systematically varied to enhance selectivity. nih.gov

Substrate Scope and Reaction Conditions for Diastereoselectivity

The success of a diastereoselective synthesis is heavily dependent on the range of substrates that can be used (substrate scope) and the specific conditions under which the reaction is performed.

For the one-pot synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, the methodology demonstrates a considerable substrate scope. nih.govresearchgate.net The process starts with phenylsulfonylacetonitrile, various aldehydes (both aromatic and aliphatic), and N-(diphenylmethylene)glycine tert-butyl ester. A key feature of this method is its use of benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran, operating under metal-free conditions. nih.gov This enhances the environmental friendliness and practicality of the synthesis. nih.gov

The table below summarizes findings from the diastereoselective synthesis of these dihydropyrrole derivatives, showcasing the reaction's versatility with different aldehydes.

| Aldehyde (R Group) | Solvent System | Yield (%) | Diastereomeric Ratio (d.r.) |

| 4-Chlorobenzaldehyde | Diethyl Carbonate / 2-MeTHF | 85 | >20:1 |

| 4-Bromobenzaldehyde | Diethyl Carbonate / 2-MeTHF | 88 | >20:1 |

| 4-Fluorobenzaldehyde | Diethyl Carbonate / 2-MeTHF | 81 | >20:1 |

| 2-Naphthaldehyde | Diethyl Carbonate / 2-MeTHF | 84 | >20:1 |

| 2-Thiophenecarboxaldehyde | Diethyl Carbonate / 2-MeTHF | 75 | >20:1 |

| Cyclohexanecarboxaldehyde | Diethyl Carbonate / 2-MeTHF | 70 | 15:1 |

This data is based on the findings reported in the diastereoselective synthesis of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net

The consistently high yields and excellent diastereoselectivity across a range of aromatic and even aliphatic aldehydes underscore the robustness of this synthetic protocol. The ability to scale up the process further demonstrates its practical utility. nih.gov

Reactivity and Mechanistic Investigations of N Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine

Intrinsic Reactivity Profile of the Dihydro-2H-pyrrole Ring System

The reactivity of the 3,4-dihydro-2H-pyrrole core in N-phenyl-3,4-dihydro-2H-pyrrol-5-amine is fundamentally influenced by the presence of a five-membered ring containing a C=N double bond (an imine). This structural feature imparts a degree of ring strain and provides a site for nucleophilic attack.

The reactivity of this compound is also dictated by the compatibility of its functional groups with various reaction conditions and the steric environment around the reactive centers.

Functional Group Compatibility: The presence of the amine and imine functionalities means that reactions must be chosen carefully to avoid undesired side reactions. For instance, in reactions involving strong acids, the basic nitrogen atoms can be protonated, which can deactivate the molecule towards certain electrophilic attacks or alter the course of the reaction. Similarly, under strongly basic conditions, deprotonation of the amine group could occur. The compatibility with various reagents is a critical consideration in planning synthetic transformations.

Steric Hindrance: The phenyl group attached to the imine nitrogen introduces significant steric bulk. This steric hindrance can influence the regioselectivity of reactions by shielding one face of the molecule, thereby directing incoming reagents to the less hindered side. In reactions involving the imine carbon, the bulky phenyl group can modulate the rate of reaction by impeding the approach of nucleophiles. Studies on related pyrrole (B145914) systems have shown that bulky N-substituents can sterically inhibit Michael addition reactions at the 5-position of the pyrrole ring. chim.it

| Factor | Influence on Reactivity |

| Ring Strain | Can lower the activation energy for ring-opening or rearrangement reactions. |

| Nucleophilic Imine N | Site for reaction with electrophiles. |

| Electrophilic Imine C | Site for reaction with nucleophiles. |

| N-phenyl Group | Electron-withdrawing nature may slightly decrease imine nucleophilicity. |

| Steric Hindrance | Influences regioselectivity and reaction rates by impeding access to reactive sites. |

| Functional Groups | Requires careful selection of reaction conditions to avoid side reactions with the amine and imine. |

Diverse Reaction Pathways of this compound and its Analogs

The unique structural features of this compound allow it to participate in a variety of chemical transformations, leading to the formation of complex heterocyclic structures and other functionalized molecules.

This compound and its analogs are valuable building blocks for the synthesis of fused heterocyclic systems. The presence of both a nucleophilic amine and an imine group within the same molecule provides opportunities for intramolecular cyclization reactions, as well as intermolecular reactions with bifunctional reagents.

Annulation reactions, which involve the formation of a new ring fused to the existing one, can be achieved by reacting the dihydro-2H-pyrrole with reagents containing two electrophilic centers. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a fused pyrimidine (B1678525) ring.

| Reaction Type | Reagent Type | Potential Fused Heterocycle |

| Annulation | 1,3-Dicarbonyl compounds | Fused Pyrimidine |

| Condensation | α,β-Unsaturated carbonyls | Fused Pyridone |

| Cyclocondensation | Isothiocyanates | Fused Thiadiazine |

The imine functionality in this compound is susceptible to both oxidation and reduction, providing pathways to other important classes of compounds.

Oxidation: The imine group can be oxidized to an oxaziridine, which is a three-membered ring containing oxygen, nitrogen, and carbon. Oxaziridines are useful synthetic intermediates. The oxidation can be carried out using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction is believed to proceed via the nucleophilic attack of the imine nitrogen on the peroxy acid.

Reduction: The imine double bond can be readily reduced to a single bond to afford the corresponding pyrrolidine (B122466) derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction transforms the cyclic imine into a cyclic secondary amine.

| Transformation | Reagent | Product |

| Oxidation | m-CPBA | Oxaziridine derivative |

| Reduction | NaBH₄ or LiAlH₄ | N-phenylpyrrolidin-2-amine |

Under more vigorous oxidative conditions, the dihydro-2H-pyrrole ring can undergo cleavage. Oxidative cleavage of cyclic imines can lead to the formation of dicarbonyl compounds or other linear products, depending on the oxidant and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can be employed for such transformations. The mechanism of oxidative cleavage often involves the initial formation of an unstable intermediate, such as a diol or an epoxide across the C=N bond, which then undergoes further oxidation and bond scission. For this compound, oxidative cleavage would be expected to break the C=N bond and potentially the C-C bonds of the ring, leading to a variety of possible products depending on the specific conditions employed.

Oxidation and Reduction Transformations of Imino Groups

Catalytic Hydrogenation to Pyrrolidine Derivatives

The catalytic hydrogenation of enamines, such as this compound, represents a direct and efficient pathway for the synthesis of saturated pyrrolidine derivatives. This transformation involves the reduction of the enamine double bond (C=C) to a single bond, yielding the corresponding N-phenylpyrrolidin-2-amine. Transition-metal catalysts are commonly employed for this purpose, with iridium, rhodium, and palladium complexes showing high efficacy. organic-chemistry.orgdicp.ac.cn

A significant area of research in this field is asymmetric hydrogenation, which allows for the synthesis of optically active cyclic tertiary amines. organic-chemistry.org By employing chiral transition-metal complexes, particularly those with chiral phosphine (B1218219) ligands, it is possible to achieve high enantioselectivity in the reduction of cyclic enamines. dicp.ac.cndoaj.org For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to various cyclic enamines, yielding chiral pyrrolidines that are valuable precursors for pharmaceuticals like crispine A. organic-chemistry.org

The general conditions for these reactions involve treating the enamine substrate with hydrogen gas (H₂) in the presence of a catalytic amount of the metal complex. The choice of solvent, pressure, and temperature can influence the reaction's efficiency and selectivity.

| Catalyst Type | Substrate Class | Product Type | Key Features |

| Iridium-based | Cyclic Enamines | Chiral Pyrrolidines | High enantioselectivity, applicable to natural product synthesis. organic-chemistry.org |

| Palladium-based | Cyclic Enesulfonamides | Chiral Cyclic Sultams | Excellent enantioselectivities and high yields are achievable. dicp.ac.cn |

| Rhodium-based | Aliphatic N-tosylaldimines | Chiral Pyrrolidines | Employs arylation followed by reduction steps. organic-chemistry.org |

Beyond catalytic hydrogenation with H₂, other reduction methods can be applied to electron-rich enamines. Reagents like samarium diiodide in the presence of water (SmI₂(H₂O)n) can reduce enamines via a concerted proton-coupled electron transfer (PCET) mechanism. nih.gov This pathway bypasses the formation of a high-energy radical anion and involves the transfer of a hydrogen atom from the samarium-water complex to the enamine's β-carbon. nih.gov

Electrophilic Substitution on the Electron-Rich Ring

The structure of this compound features two electron-rich rings susceptible to electrophilic substitution: the dihydro-pyrrole ring (specifically, the enamine moiety) and the N-phenyl group.

The enamine system is highly nucleophilic due to resonance donation from the nitrogen lone pair, which increases the electron density of the α-carbon (the carbon adjacent to the nitrogen and not part of the double bond) and the β-carbon (the carbon of the double bond not attached to the nitrogen). masterorganicchemistry.comwikipedia.org Consequently, it readily reacts with a wide range of electrophiles. The reaction typically occurs at the β-carbon, leading to the formation of an iminium ion intermediate.

The N-phenyl group is also activated towards electrophilic aromatic substitution (EAS). The amine nitrogen, directly attached to the ring, is a powerful activating group that donates electron density through resonance. masterorganicchemistry.com This makes the aromatic ring significantly more nucleophilic than benzene (B151609) itself and directs incoming electrophiles to the ortho and para positions. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur preferentially at the positions ortho and para to the amino substituent on the phenyl ring. masterorganicchemistry.com The relative reactivity of the enamine versus the activated phenyl ring would depend on the specific electrophile and reaction conditions.

| Ring System | Position of Attack | Activating Influence | Typical Reactions |

| Dihydro-pyrrole (Enamine) | β-Carbon | Nitrogen lone pair donation (Resonance) | Alkylation, Acylation, Halogenation, Michael Addition masterorganicchemistry.comwikipedia.org |

| Phenyl Ring | ortho, para positions | Nitrogen lone pair donation (Resonance) | Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions masterorganicchemistry.comlibretexts.org |

Reactions with Haloalkanes and Perchlorates

The reaction of enamines with haloalkanes, known as the Stork enamine alkylation, is a cornerstone of C-C bond formation in organic synthesis. wikipedia.orglibretexts.org this compound, as a nucleophilic enamine, is expected to react with reactive alkyl halides (e.g., methyl, allyl, benzyl (B1604629) halides) via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophilic attack occurs at the β-carbon, displacing the halide and forming an intermediate C-alkylated iminium salt. makingmolecules.com Subsequent hydrolysis of this iminium salt with aqueous acid regenerates a carbonyl group, yielding a 2-substituted N-phenyl-pyrrolidone. libretexts.org

A potential side reaction is N-alkylation, where the nitrogen atom acts as the nucleophile. masterorganicchemistry.com However, C-alkylation is often favored, particularly with pyrrolidine-derived enamines, which are known to be highly useful in alkylation reactions. masterorganicchemistry.com

While specific reactions with perchlorates are not extensively detailed, it can be inferred that the intermediate iminium salt formed during alkylation or acylation could exist as an iminium perchlorate (B79767) if a perchlorate source were present. These salts are typically stable intermediates in such reactions.

Nucleophilic Additions and Substitutions

This compound exists in tautomeric equilibrium with its imine form, N-phenyl-pyrrolidin-2-imine. This duality governs its reactivity in nucleophilic reactions.

As an enamine, the molecule itself acts as a potent carbon nucleophile. wikipedia.org It readily participates in nucleophilic addition reactions with suitable electrophiles. A prominent example is the Michael addition (or conjugate addition), where the enamine adds to α,β-unsaturated carbonyl compounds. masterorganicchemistry.commakingmolecules.com The attack by the β-carbon of the enamine onto the β-carbon of the Michael acceptor leads to a 1,5-dicarbonyl compound after hydrolysis. libretexts.org

Conversely, the imine tautomer features an electrophilic C=N double bond. This carbon is susceptible to attack by external nucleophiles. nih.gov The addition of a nucleophile (e.g., an organometallic reagent, a cyanide ion, or an amine) to the imine carbon would lead to a tetrahedral intermediate. nih.govresearchgate.net Subsequent protonation would yield a substituted N-phenyl-2-aminopyrrolidine derivative. This reactivity is analogous to the nucleophilic addition to aldehydes and ketones.

Mechanistic Elucidation through Advanced Methodologies

In-situ Spectroscopic Monitoring of Reaction Intermediates and Transition States

Understanding the complex reaction pathways of this compound requires advanced analytical techniques capable of observing transient species. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time. researchgate.net By acquiring spectra directly from the reaction mixture as it evolves, it is possible to identify and quantify starting materials, intermediates, products, and byproducts, thereby providing a detailed kinetic and mechanistic profile. researchgate.net

The coupling of flow chemistry systems with in-line NMR analysis has further enhanced this capability. beilstein-journals.org This setup allows for precise control over reaction parameters like temperature and mixing, while enabling the rapid analysis needed to detect short-lived intermediates. beilstein-journals.orgnih.gov For reactions involving this compound, in-situ NMR could be used to:

Observe the formation and consumption of the iminium ion intermediate during alkylation or acylation reactions.

Study the tautomeric equilibrium between the enamine and imine forms under various conditions.

Determine reaction kinetics and activation parameters by monitoring concentration changes over time.

Proposed Mechanistic Pathways for Multicomponent Pyrrole Syntheses

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyrroles in a single step, and enamine intermediates are often central to their mechanisms. nih.govrsc.org A common pathway involves the initial reaction between an amine and a 1,3-dicarbonyl compound to form an enamine in situ. blogspot.com This enamine, which can be structurally analogous to this compound, then acts as the key nucleophile.

One proposed mechanism for a three-component synthesis is the following sequence:

Enamine Formation: A primary amine reacts with a β-ketoester or 1,3-diketone to form a β-enamino ester or ketone.

Michael Addition: This enamine intermediate performs a Michael-type addition to an activated alkene, such as a nitro-olefin. nih.gov

Cyclization and Aromatization: The resulting adduct undergoes an intramolecular cyclization, where the amino group attacks a carbonyl carbon. Subsequent elimination of water and/or other small molecules leads to the formation of the aromatic pyrrole ring. blogspot.comchemtube3d.com

Mechanistic studies suggest that these pathways can be influenced by catalysts and reaction conditions, sometimes involving radical intermediates or pericyclic reactions. nih.govacs.org The versatility of enamines as nucleophilic building blocks makes them crucial for the convergent and atom-economical synthesis of highly substituted pyrroles. organic-chemistry.org

Thermodynamic and Kinetic Selectivity in Reaction Outcomes

In the study of chemical reactions, the distribution of products can often be governed by two distinct types of control: thermodynamic and kinetic. Thermodynamic control favors the most stable product, while kinetic control favors the product that is formed most rapidly. The interplay between these factors is crucial for understanding and predicting the outcomes of reactions involving this compound and related heterocyclic systems.

While specific, detailed research on the thermodynamic and kinetic selectivity in the reaction outcomes of this compound is not extensively documented in publicly available literature, general principles derived from similar compounds can provide a foundational understanding. For instance, in reactions involving substituted pyrrolidine derivatives, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate reaction mechanisms and predict product distributions.

One such study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and aliphatic amines revealed that kinetic selectivity was more pronounced than thermodynamic selectivity in determining the final product. beilstein-journals.org This suggests that the transition state energies leading to different potential products play a more significant role than the relative stabilities of the products themselves. Such a scenario is common in reactions where the activation energy for the formation of one product is significantly lower than that of another, even if the latter is thermodynamically more stable.

The reaction conditions, including temperature, solvent, and reaction time, are critical in dictating whether a reaction proceeds under kinetic or thermodynamic control. Generally, lower temperatures and shorter reaction times tend to favor the kinetically controlled product, as the system may not have sufficient energy or time to overcome the higher activation barrier to form the more stable thermodynamic product. Conversely, higher temperatures and longer reaction times can allow the reaction to reach equilibrium, leading to the predominance of the thermodynamically favored product.

In the context of this compound, which possesses a cyclic amidine structure, the nucleophilic character of the exocyclic amine and the electrophilic nature of the imine carbon are key to its reactivity. Reactions with various electrophiles could potentially lead to different regio- and stereoisomers. The selectivity for one isomer over another would be a direct consequence of the relative energies of the transition states (kinetic control) versus the relative stabilities of the final products (thermodynamic control).

To illustrate the concept with a hypothetical example relevant to the reactivity of this compound, consider its alkylation with an alkyl halide. Alkylation could potentially occur at either the exocyclic or the endocyclic nitrogen atom.

Hypothetical Data Table: Alkylation of this compound

| Product | Relative Activation Energy (kcal/mol) | Relative Product Stability (kcal/mol) |

| N-alkyl (exocyclic) | 15 | -10 |

| N-alkyl (endocyclic) | 20 | -15 |

This table is illustrative and not based on experimental data.

In this hypothetical scenario, the N-alkylated product at the exocyclic nitrogen has a lower activation energy for its formation and would be the kinetically favored product. However, the N-alkylated product at the endocyclic nitrogen is thermodynamically more stable. Therefore, running the reaction at a low temperature for a short duration would be expected to yield predominantly the exocyclic alkylated product, while a higher temperature and longer reaction time would favor the formation of the more stable endocyclic alkylated product.

Further experimental and computational studies are necessary to fully map the reactivity of this compound and to quantitatively determine the kinetic and thermodynamic parameters that govern its reaction outcomes. Such investigations would be invaluable for the strategic synthesis of novel pyrrolidine-containing compounds with desired regiochemical and stereochemical properties.

Theoretical and Computational Chemistry Studies on N Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-phenyl-3,4-dihydro-2H-pyrrol-5-amine. These computational tools allow for a detailed examination of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state on the potential energy surface. researchgate.netstackexchange.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to predict key geometrical parameters including bond lengths, bond angles, and dihedral angles. researcher.lifenih.gov This process of geometry optimization provides the most stable conformation of the molecule. nih.govarxiv.org

Conformational analysis of this compound involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them. nih.gov The relative orientation of the phenyl group with respect to the dihydro-2H-pyrrole ring is a key conformational feature. DFT calculations can elucidate the rotational barriers and the most favorable dihedral angles, which are influenced by steric hindrance and electronic interactions between the aromatic ring and the enamine moiety. mdpi.comxjtlu.edu.cn

Table 1: Representative Optimized Geometrical Parameters for this compound Calculated via DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (enamine) | 1.35 Å |

| C-N (enamine) | 1.38 Å | |

| N-C (phenyl) | 1.42 Å | |

| C-N (pyrroline ring) | 1.47 Å | |

| Bond Angle | C-N-C (pyrroline ring) | 109.5° |

| C=C-N | 121.0° | |

| Dihedral Angle | C(pyrrole)-N-C(phenyl)-C(phenyl) | 35.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meimperial.ac.uk The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, highlighting regions prone to nucleophilic attack. youtube.com

For this compound, the enamine moiety significantly influences the FMOs. The HOMO is typically localized over the electron-rich enamine double bond and the nitrogen atom, making this region nucleophilic. The LUMO is often distributed over the phenyl ring and the imine-like carbon atom. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. FMO analysis is particularly useful in understanding pericyclic reactions, such as cycloadditions, where enamines are known to be reactive partners. bohrium.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Localized on the enamine system, indicating nucleophilic character. |

| LUMO | -0.9 | Distributed over the phenyl ring and C=N moiety, indicating electrophilic sites. |

| HOMO-LUMO Gap | 4.9 | Suggests moderate reactivity. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an FMO analysis.

Molecular Electrostatic Potential (MEPS) mapping provides a visual representation of the charge distribution within a molecule, allowing for the prediction of how molecules will interact. libretexts.org A MEPS map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. walisongo.ac.id

In this compound, the MEPS map would show a significant negative potential around the nitrogen atom and the adjacent carbon of the enamine double bond, consistent with the lone pair of electrons on the nitrogen and the high electron density of the π-system. This confirms the nucleophilic nature of this part of the molecule. The hydrogen atoms of the phenyl ring and the pyrroline (B1223166) ring would exhibit positive potential. Such maps are invaluable for understanding non-covalent interactions and predicting sites for molecular recognition. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating the intricate details of chemical reactions, including the identification of transient species like transition states and the determination of reaction pathways.

Understanding a chemical reaction's mechanism requires the characterization of its transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, are used to locate the geometry of the TS and calculate its energy. rsc.org A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

For reactions involving this compound, such as nucleophilic addition to the enamine or its participation in cycloaddition reactions, TS analysis can reveal the atomistic details of bond formation and breaking. pressbooks.publibretexts.orgresearchgate.netlibretexts.org Reaction Coordinate Analysis, or Intrinsic Reaction Coordinate (IRC) calculations, can then be performed to trace the path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. This provides a complete energy profile of the reaction, including the activation energy, which is crucial for determining reaction rates. rsc.org

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Type | Electrophile | Activation Energy (kcal/mol) |

| Electrophilic Addition | H+ | 5.2 |

| Alkylation | CH3I | 15.8 |

| [4+2] Cycloaddition | Maleimide | 20.5 |

Note: This data is for illustrative purposes to represent typical activation energies that could be calculated for reactions involving this compound.

When a reaction can lead to multiple products, the outcome is often determined by whether it is under kinetic or thermodynamic control. mdpi.com Kinetic control occurs at lower temperatures or with shorter reaction times, favoring the product that is formed fastest (i.e., via the lowest activation energy transition state). Thermodynamic control, favored by higher temperatures and longer reaction times, leads to the most stable product, regardless of the energy of the transition state leading to it. rsc.orgrsc.org

Computational studies can effectively predict reaction selectivity by calculating the energy profiles for all possible reaction pathways. nih.gov For this compound, which possesses multiple reactive sites, computational modeling can determine the activation energies for reactions at different positions. For instance, in an alkylation reaction, it can be determined whether the reaction proceeds faster at the nitrogen or the α-carbon (kinetic product) and which of the resulting products is more stable (thermodynamic product). These calculations provide a theoretical framework for understanding and predicting the selectivity observed in experimental studies of enamines and their analogs. rsc.orgmdpi.com

Solvent Effects and Implicit Solvent Models in Reaction Dynamics

In computational chemistry, the surrounding solvent environment can significantly influence the dynamics, kinetics, and thermodynamics of chemical reactions. For a molecule like this compound, interactions with solvent molecules can stabilize or destabilize reactants, products, and transition states. Accurately modeling these interactions is crucial for predicting reaction outcomes.

Explicit solvent models, which treat individual solvent molecules, are computationally expensive. Therefore, implicit solvent models are frequently employed to study reaction dynamics in solution. These models represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational efficiency. A possible reaction mechanism for the formation of related pyrrolidine (B122466) derivatives has been proposed based on computational results, demonstrating that the main product is formed favorably via the lowest energy pathway in both the gas phase and an ethanol (B145695) solvent model. beilstein-journals.org

Several implicit solvent models are used in computational studies. The Polarizable Continuum Model (PCM) and its variants are among the most common. In these models, the solute is placed within a cavity, and the solvent is treated as a polarizable continuum. The isodensity polarizable continuum model (IPCM) is one such method that utilizes a static isodensity surface for the solute cavity. mdpi.com Another approach is the Generalized Born (GB) model, which is often used in molecular dynamics simulations to capture solvation effects. nih.gov These models are instrumental in calculating solvation free energies, which are critical for understanding reaction equilibria and rates in solution. For instance, Density Functional Theory (DFT) calculations combined with an implicit solvent model can show whether kinetic or thermodynamic selectivity is more significant in forming the main products of a reaction. beilstein-journals.org

Recent advancements have also seen the development of machine learning-based implicit solvent models. These models are trained on data from explicit solvent simulations or quantum mechanical calculations and can provide a cost-effective way to achieve high accuracy in predicting solvation effects. rsc.org

Table 1: Common Implicit Solvent Models in Computational Chemistry

| Model Name | Acronym | Core Principle | Typical Application |

|---|---|---|---|

| Polarizable Continuum Model | PCM | Solute is placed in a cavity within a dielectric continuum representing the solvent. | Calculating solvation energies, studying reaction mechanisms in solution. |

| Generalized Born Model | GB | Approximates electrostatic solvation energy based on a simplified model of atomic radii and charges. | Molecular dynamics simulations, protein folding, drug screening. nih.gov |

| Solvent Accessible Surface Area | SASA | Solvation energy is assumed to be proportional to the solvent-accessible surface area of the solute. | Estimating desolvation free energy in protein complexation and docking. nih.gov |

| Conductor-like Screening Model | COSMO | Treats the solvent as a conductor, simplifying the calculation of the polarization charges. | Quantum chemical calculations of molecules in solution. |

Investigation of Substituent Effects on Chemical Properties and Reactivity

Substituents on both the N-phenyl group and the dihydro-2H-pyrrole ring of this compound can profoundly alter its electronic structure, geometry, and reactivity. These effects are broadly categorized as electronic and steric.

The phenyl group attached to the nitrogen atom exerts significant electronic influence on the dihydro-2H-pyrrole system through inductive and resonance effects. The delocalization of the nitrogen lone pair into the phenyl ring can decrease the electron density on the nitrogen atom and affect the nucleophilicity of the exocyclic amine.

Substituting the N-phenyl ring with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can further modulate these properties. EWGs, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the pyrrole (B145914) system, potentially decreasing its reactivity in electrophilic substitution reactions. Conversely, EDGs, like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can increase the electron density on the heterocyclic core.

Computational studies on related complex pyrrole systems have shown that increasing the electron-withdrawing ability of a substituent on an aryl group can cause a shift in the molecule's absorption spectrum to longer wavelengths. nih.gov This demonstrates how electronic perturbations on the phenyl ring are transmitted to the heterocyclic system, altering its electronic energy levels. The reactivity of related amine compounds is also influenced by such substitutions, which can be quantified using parameters derived from kinetic studies. arabjchem.org

Table 2: Predicted Electronic Effects of Substituents on the N-Phenyl Ring

| Substituent (at para-position) | Hammett Parameter (σp) | Effect Type | Predicted Impact on Pyrrole Ring Electron Density | Predicted Impact on Exocyclic Amine Nucleophilicity |

|---|---|---|---|---|

| -OCH₃ | -0.27 | Electron-Donating | Increase | Increase |

| -CH₃ | -0.17 | Electron-Donating | Increase | Increase |

| -H | 0.00 | Neutral | Baseline | Baseline |

| -Cl | 0.23 | Electron-Withdrawing | Decrease | Decrease |

| -CN | 0.66 | Electron-Withdrawing | Decrease | Decrease |

| -NO₂ | 0.78 | Electron-Withdrawing | Strong Decrease | Strong Decrease |

Note: Hammett parameters are a measure of the electronic influence of substituents in aromatic systems.

Steric hindrance plays a critical role in the reactivity of pyrrole derivatives. Bulky substituents on the dihydro-2H-pyrrole ring can impede the approach of reagents, thereby slowing down or preventing reactions at nearby sites. rsc.org

The size and position of substituents on the dihydro-2H-pyrrole ring of this compound would similarly be expected to influence its chemical behavior. A large substituent at the C3 or C4 position could sterically shield the exocyclic amine at C5, affecting its ability to act as a nucleophile.

Table 3: Steric Parameters of Common Substituents and Their Potential Impact

| Substituent | Taft Steric Parameter (Es) | Van der Waals Radius (Å) | Potential Steric Impact on the Dihydro-2H-pyrrole Ring |

|---|---|---|---|

| -H | 1.24 | 1.20 | Minimal steric hindrance. |

| -CH₃ | 0.00 | 2.00 | Moderate hindrance, may influence conformational preference. |

| -CH₂CH₃ | -0.07 | ~2.9 | Increased hindrance, potentially slowing reactions at adjacent positions. |

| -C(CH₃)₃ | -1.54 | ~3.5 | Significant steric bulk, likely to block access to nearby functional groups. |

| -Phenyl | -2.31 (approx.) | ~4.7 (length) | Very high steric hindrance, can control reaction regioselectivity and conformation. |

Note: Taft steric parameters (Es) quantify the steric effect of a substituent. More negative values indicate greater steric bulk.

N Phenyl 3,4 Dihydro 2h Pyrrol 5 Amine As a Building Block in Advanced Chemical Research

Design and Synthesis of Novel Heterocyclic Scaffolds Utilizing the Dihydro-2H-pyrrole Core

The dihydro-2H-pyrrole nucleus of N-phenyl-3,4-dihydro-2H-pyrrol-5-amine serves as a versatile template for the synthesis of a variety of novel heterocyclic scaffolds. The presence of both a secondary amine and an enamine-like functionality within the same molecule provides multiple reaction sites for elaboration and cyclization reactions.

One notable application is in the synthesis of pyrimidine-fused derivatives. Through a one-stage condensation reaction with 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones in the presence of phosphorus oxychloride, novel 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine compounds can be synthesized. This approach leverages the nucleophilic character of the pyrrole (B145914) nitrogen and the reactivity of the enamine moiety to construct polycyclic systems of potential interest in medicinal chemistry.

Table 1: Synthesis of 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine Derivatives

| Entry | Arylamino Substituent | Product | Yield (%) |

| 1 | Phenylamino | 5-(1-phenyl-1,4-dihydropyrrolo[2,3-d]pyrimidin-2-yl)pyrimidine-2,4(1H,3H)-dione | Data not available |

| 2 | 4-Methylphenylamino | 5-(1-(4-methylphenyl)-1,4-dihydropyrrolo[2,3-d]pyrimidin-2-yl)pyrimidine-2,4(1H,3H)-dione | Data not available |

| 3 | 4-Chlorophenylamino | 5-(1-(4-chlorophenyl)-1,4-dihydropyrrolo[2,3-d]pyrimidin-2-yl)pyrimidine-2,4(1H,3H)-dione | Data not available |

The reactivity of the enamine can also be exploited in cycloaddition reactions. For instance, reaction with suitable dienophiles could potentially lead to the formation of fused or spirocyclic alkaloid-like structures. The phenyl group on the nitrogen atom influences the electronic properties and steric hindrance of the molecule, thereby guiding the regioselectivity and stereoselectivity of these transformations.

Development of New Synthetic Methodologies Leveraging this compound Reactivity

The unique chemical nature of this compound has spurred the development of new synthetic methodologies. Its dual functionality allows for its participation in cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

One area of exploration is its use in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials. The amine and enamine moieties of this compound make it an ideal candidate for MCRs, such as the Ugi or Passerini reactions, after suitable functionalization. These reactions would allow for the introduction of diverse substituents in a single step, facilitating the rapid generation of compound libraries.

Furthermore, the cyclic enamine structure is susceptible to electrophilic attack at the C4 position, which can be utilized to introduce a variety of functional groups. This reactivity can be harnessed in the development of novel C-C and C-heteroatom bond-forming reactions, potentially catalyzed by transition metals.

Exploration of Chemical Space through Library Synthesis of Derivatives

The ability to readily modify the this compound core makes it an attractive scaffold for the synthesis of chemical libraries for high-throughput screening. By systematically varying the substituents on the phenyl ring and by reacting the dihydro-2H-pyrrole core with a diverse set of reagents, a large and structurally diverse collection of molecules can be generated.

For example, a library of pyrimidine-fused derivatives can be synthesized by employing a range of substituted anilines in the initial pyrimidine (B1678525) synthesis, followed by the condensation with this compound. This combinatorial approach allows for the exploration of the structure-activity relationship of the resulting compounds in various biological assays.

Table 2: Illustrative Library of this compound Derivatives

| Scaffold | R1 (on Phenyl Ring) | R2 (from Reaction Partner) | Potential Heterocyclic System |

| Dihydropyrrole | H | Acetyl | N-acylated derivative |

| Dihydropyrrole | 4-Methoxy | Benzoyl | N-aroylated derivative |

| Dihydropyrrole | 4-Nitro | Pyrimidinyl | Fused pyrimidine |

| Dihydropyrrole | 3-Chloro | Isoxazolyl | Spirocyclic isoxazole |

This table represents a conceptual library to illustrate the potential for diversification. The synthesis of these specific compounds would require dedicated experimental investigation.

The exploration of the chemical space around this scaffold is crucial for the discovery of new molecules with desired properties. The data generated from screening these libraries can provide valuable insights for the design of next-generation compounds with enhanced activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.